molecular formula C20H25NO3S2 B2720209 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2319897-96-4

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2720209
CAS No.: 2319897-96-4
M. Wt: 391.54
InChI Key: JSTLDBHKMGFIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines a thiophene ring, a tetrahydropyran ring, and a tetrahydronaphthalene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated tetrahydropyran derivative.

    Attachment of the Tetrahydronaphthalene Sulfonamide Group: The final step involves the sulfonation of a tetrahydronaphthalene derivative followed by the coupling with the thiophene-tetrahydropyran intermediate to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in material science for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other similar compounds, such as:

  • N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
  • N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopropanesulfonamide
  • N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S2/c22-26(23,19-6-5-16-3-1-2-4-17(16)13-19)21-15-20(8-10-24-11-9-20)18-7-12-25-14-18/h5-7,12-14,21H,1-4,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTLDBHKMGFIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.